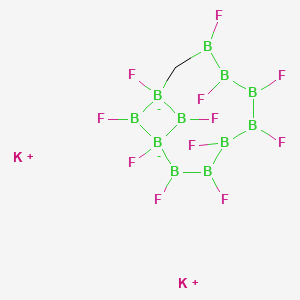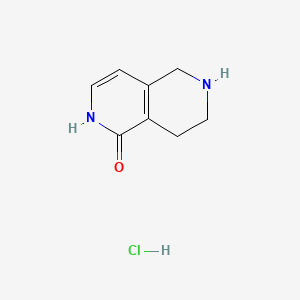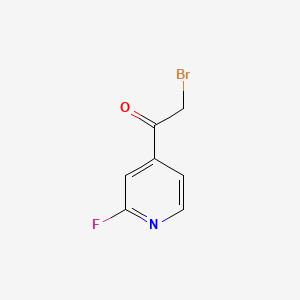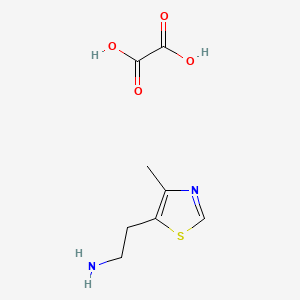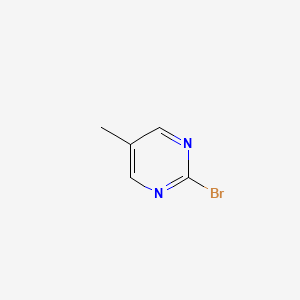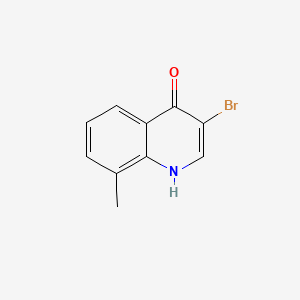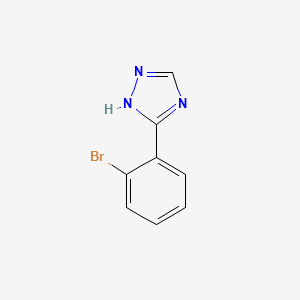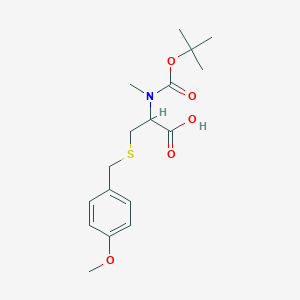
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a chloro group and a propionyl group, as well as a methyl ester functional group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester typically involves the esterification of the corresponding acid. One common method is the reaction of 2-chloro-5-(1-oxopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The use of cleanroom environments and advanced purification techniques further enhances the quality of the final product.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4, often in anhydrous solvents.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Hydrolysis: Formation of 2-chloro-5-(1-oxopropyl)benzoic acid and methanol.
科学的研究の応用
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester involves its interaction with specific molecular targets. The chloro and carbonyl groups in its structure allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, ethyl ester
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, propyl ester
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, butyl ester
Uniqueness
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and solubility properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different physicochemical properties, making it suitable for specific applications where these characteristics are advantageous.
特性
CAS番号 |
103918-71-4 |
|---|---|
分子式 |
C12H13ClO3 |
分子量 |
240.683 |
IUPAC名 |
(5-chloro-2-propanoylphenyl) propanoate |
InChI |
InChI=1S/C12H13ClO3/c1-3-10(14)9-6-5-8(13)7-11(9)16-12(15)4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
MQBFBNHNMUMEKD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



